An In-depth Technical Guide to the Synthesis and Properties of Methyl 3,5-dimethylbenzoate
An In-depth Technical Guide to the Synthesis and Properties of Methyl 3,5-dimethylbenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 3,5-dimethylbenzoate (B1240308), a key aromatic ester intermediate. It details its physicochemical properties, a robust synthesis protocol, and relevant spectral data, tailored for professionals in chemical research and pharmaceutical development.
Physicochemical Properties
Methyl 3,5-dimethylbenzoate is a solid at room temperature with a characteristic boiling point. The compound's properties are summarized in the table below, providing a quick reference for experimental planning and safety considerations.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₂O₂ | [1] |
| Molecular Weight | 164.20 g/mol | [1] |
| CAS Number | 25081-39-4 | [1] |
| Appearance | Solid | [2] |
| Melting Point | 31-33 °C | [2] |
| Boiling Point | 239-240 °C | [2] |
| Density | 1.027 g/mL at 25 °C | [2] |
| Assay | ≥98% | [2] |
Synthesis of Methyl 3,5-dimethylbenzoate
The most common and efficient method for the laboratory-scale synthesis of Methyl 3,5-dimethylbenzoate is the Fischer esterification of 3,5-dimethylbenzoic acid with methanol (B129727) in the presence of a strong acid catalyst.
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of Methyl 3,5-dimethylbenzoate via Fischer esterification.
Caption: Workflow for the synthesis of Methyl 3,5-dimethylbenzoate via Fischer Esterification.
Detailed Experimental Protocol
This protocol is based on the principles of Fischer esterification and is adapted from procedures for similar aromatic esters.
Materials:
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3,5-Dimethylbenzoic acid
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Anhydrous methanol (reagent grade)
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Concentrated sulfuric acid (H₂SO₄)
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Diethyl ether or Ethyl acetate
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Reflux condenser
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware and magnetic stirrer
Procedure:
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Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 3,5-dimethylbenzoic acid in an excess of anhydrous methanol. The methanol acts as both a reactant and the solvent. A typical ratio is 10-20 mL of methanol per gram of carboxylic acid.
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Catalyst Addition: While stirring the solution, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol% relative to the carboxylic acid). The addition is exothermic and should be performed with caution in a fume hood.
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Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. This typically takes several hours.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel containing cold water.
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Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate. The organic layer will contain the desired ester.
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Neutralization: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Then, wash with brine to remove any remaining water-soluble impurities.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude Methyl 3,5-dimethylbenzoate.
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Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if a higher purity is required.
Spectral Properties
The following tables summarize the expected and reported spectral data for Methyl 3,5-dimethylbenzoate, which are crucial for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR (Predicted) | ¹³C NMR [3] |
| Chemical Shift (ppm) | Chemical Shift (ppm) |
| ~ 7.6 (s, 2H, Ar-H) | ~ 167 (C=O) |
| ~ 7.1 (s, 1H, Ar-H) | ~ 138 (Ar-C) |
| ~ 3.9 (s, 3H, OCH₃) | ~ 133 (Ar-C) |
| ~ 2.3 (s, 6H, Ar-CH₃) | ~ 130 (Ar-C) |
| ~ 127 (Ar-C) | |
| ~ 52 (OCH₃) | |
| ~ 21 (Ar-CH₃) |
Note: Predicted ¹H NMR chemical shifts are based on the analysis of structurally similar compounds.
Infrared (IR) Spectroscopy
| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |
| C=O (Ester) | Strong, sharp peak around 1720 | [4] |
| C-O (Ester) | Strong peak in the 1300-1100 region | [4] |
| C-H (Aromatic) | Peaks above 3000 | [4] |
| C-H (Alkyl) | Peaks below 3000 | [4] |
